molecular formula C19H19N3O2S B5671744 N-cyclopentyl-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

N-cyclopentyl-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B5671744
M. Wt: 353.4 g/mol
InChI Key: HKFMILNBKOVZIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidin derivatives often involves multistep reactions starting from basic heterocyclic precursors. For instance, compounds within this family can be synthesized through condensation, cyclization, and functional group transformation steps. Precursors like α,β-unsaturated ketones may undergo condensation with cyanothioacetamide, followed by reactions with ethyl chloroacetate and sodium methoxide to yield aminoamide derivatives, showcasing a typical pathway to achieve the complex thieno[2,3-d]pyrimidin scaffold (Hossan et al., 2012).

Molecular Structure Analysis

Thieno[2,3-d]pyrimidin derivatives exhibit significant molecular diversity, with variations in their structure achieved through different substitutions on the core ring. Crystal structure analysis of similar compounds reveals interactions and conformations critical to their bioactivity. For example, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have detailed their folded conformation and intramolecular hydrogen bonding, highlighting the structural features essential for their functions (Subasri et al., 2016).

Chemical Reactions and Properties

The chemical behavior of thieno[2,3-d]pyrimidin compounds is influenced by their functional groups, enabling various chemical reactions including cyclization, N-alkylation, and interaction with different reagents to synthesize novel derivatives with diverse biological activities. For example, reaction with pyrrolidine can lead to bisamide derivatives or acetamidino carbonic acid, demonstrating the versatility of the thieno[2,3-d]pyrimidin core in chemical synthesis (Wagner et al., 1993).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidin derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties are determined by the molecular structure and substituents on the thieno[2,3-d]pyrimidin core. Detailed analyses of crystal structures provide insights into the molecular arrangements and interactions that define their physical states (Subasri et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are central to the utility of thieno[2,3-d]pyrimidin derivatives. Their ability to undergo various chemical reactions makes them valuable scaffolds for developing new compounds with potential biological activities. Studies have shown that modifications at specific positions on the thieno[2,3-d]pyrimidin ring can significantly impact their activity and selectivity for different biological targets (Gangjee et al., 2008).

properties

IUPAC Name

N-cyclopentyl-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c23-17(21-14-8-4-5-9-14)11-22-12-20-18-15(19(22)24)10-16(25-18)13-6-2-1-3-7-13/h1-3,6-7,10,12,14H,4-5,8-9,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFMILNBKOVZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C=NC3=C(C2=O)C=C(S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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